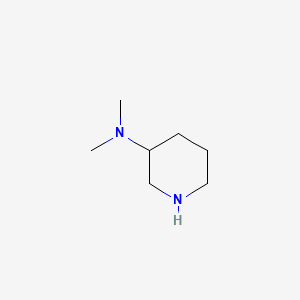

N,N-dimethylpiperidin-3-amine

Beschreibung

Structural Significance within the Piperidine (B6355638) Class of Compounds

The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. molport.com Its prevalence is due to its ability to serve as a robust, three-dimensional framework that can be readily functionalized. The introduction of substituents onto the piperidine ring can modulate physicochemical properties such as lipophilicity and basicity, which in turn influences pharmacokinetic profiles. thieme-connect.comresearchgate.net

The 3-aminopiperidine moiety, as seen in N,N-dimethylpiperidin-3-amine, is particularly significant. It functions as a semi-rigid bifunctional linker, which is a desirable feature in drug design. rsc.org The amino group at the 3-position provides a key point for chemical modification, allowing for the attachment of various other molecular fragments through reactions like amidation or alkylation. vulcanchem.com The N,N-dimethyl substitution on this exocyclic amine creates a tertiary amine, which influences the compound's basicity and steric profile, distinguishing its reactivity from primary or secondary 3-aminopiperidines. vulcanchem.com This specific substitution pattern can be crucial for achieving desired binding interactions with biological targets.

Overview of the Research Landscape for this compound and its Derivatives

The research landscape for this compound is dominated by its application as a synthetic intermediate and a structural building block rather than studies on its intrinsic biological activity. Investigations primarily focus on its incorporation into larger, more complex molecules.

A significant portion of the academic and patent literature centers on a specific stereoisomer, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is a key intermediate in the synthesis of Tofacitinib. chemicalbook.com Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. In this context, the precise stereochemistry of the piperidine derivative is essential for the final drug's ability to bind to the target enzyme. Consequently, much of the research has been dedicated to developing efficient and stereoselective synthetic routes to obtain this specific chiral intermediate. google.comwipo.int

Beyond this major application, the 3-aminopiperidine scaffold is explored in other areas of medicinal chemistry. For instance, derivatives have been evaluated as dipeptidyl peptidase IV (DPP-4) inhibitors for the potential treatment of diabetes and as cannabinoid receptor 1 (CB1) antagonists. researchgate.netnih.gov In these studies, the 3-aminopiperidine core serves as a scaffold to orient other functional groups in the correct spatial arrangement for receptor binding. nih.gov

| Physicochemical Properties of this compound | |

| Property | Value |

| CAS Number | 50534-49-1 |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| Topological Polar Surface Area (TPSA) | 15.2 Ų |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from chemical supplier databases. ambeed.com

Evolution of Research Interests: From Basic Synthesis to Complex Biological Applications

The evolution of research involving 3-aminopiperidines has mirrored broader trends in medicinal chemistry. Early interest in piperidine chemistry was foundational, focusing on the development of general synthetic methods for creating such heterocyclic systems. rsc.org These methods included classical organic reactions like Hofmann and Curtius rearrangements or the hydrogenation of substituted pyridines. rsc.org

However, as the understanding of structure-activity relationships (SAR) grew more sophisticated, the demand for specific, enantiomerically pure compounds increased. The focus of research shifted from simply creating the piperidine scaffold to controlling its three-dimensional structure with high precision. This is exemplified by the extensive research into the synthesis of the (3R,4R) stereoisomer of 1-benzyl-N,4-dimethylpiperidin-3-amine for Tofacitinib. Initial synthetic routes have been refined through extensive process research to improve yield, scalability, and stereoselectivity, sometimes employing advanced biocatalytic methods like imine reductases to achieve the desired chirality. rsc.org

This progression highlights a move from basic chemical synthesis to highly applied, target-oriented research. The primary driver is no longer the exploration of the compound's fundamental reactivity but its utility as a critical component for constructing complex, high-value pharmaceutical agents where every atom's position is critical for biological function. thieme-connect.com

| Key Derivatives of this compound and Their Research Context | |

| Compound Derivative | Primary Research Application |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Key chiral intermediate in the synthesis of the Janus kinase inhibitor, Tofacitinib. google.com |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (B599025) | Salt form used for purification and handling during the synthesis of Tofacitinib. chemicalbook.com |

| Substituted 3-aminopiperidines | Investigated as potential dipeptidyl peptidase IV (DPP-4) inhibitors. researchgate.net |

| 3-Aminopiperidine-linked diphenyl purines | Synthesized and evaluated as peripherally selective cannabinoid receptor 1 (CB1) antagonists. nih.gov |

| 1,2-Dimethylpiperidin-3-amine | A structural isomer studied for its distinct reactivity and potential as a building block in medicinal chemistry. vulcanchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560607 | |

| Record name | N,N-Dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-49-1 | |

| Record name | N,N-Dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemistry and Isomeric Forms of N,n Dimethylpiperidin 3 Amine

Enantiomeric and Diastereomeric Considerations in Research

N,N-dimethylpiperidin-3-amine possesses two chiral centers at the C3 and C4 positions of the piperidine (B6355638) ring. This structural feature leads to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, being non-superimposable mirror images of each other. Similarly, the (3R,4S) and (3S,4R) isomers constitute another enantiomeric pair. The relationship between any other pairing of these isomers is diastereomeric, meaning they are stereoisomers that are not mirror images of each other.

In chemical research, particularly in the synthesis of pharmaceutical agents, the specific stereochemistry of this compound and its derivatives is of paramount importance. For instance, the (3R,4R) stereoisomer of a related compound, 1-benzyl-N,4-dimethylpiperidin-3-amine, is a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. Current time information in Bangalore, IN. The other stereoisomers of this derivative, such as the (3S,4S) enantiomer, lack the desired pharmacological activity, underscoring the critical role of precise stereochemical control in drug development. This highlights the necessity for stereoselective synthetic routes or effective resolution of racemic mixtures to isolate the desired stereoisomer.

Impact of Stereoisomerism on Chemical Reactivity and Biological Activity

The three-dimensional orientation of the substituents on the piperidine ring significantly influences the chemical reactivity and biological activity of this compound and its derivatives. The spatial arrangement of the dimethylamino group at C3 and the methyl group at C4 can affect the molecule's ability to bind to biological targets such as enzymes and receptors.

The differential biological activity among stereoisomers is a well-established principle in pharmacology. For a molecule to elicit a specific biological response, it must fit into a chiral binding site on a biological macromolecule, much like a key fits into a lock. The (3R,4R) configuration of 1-benzyl-N,4-dimethylpiperidin-3-amine, for example, is essential for its role as a precursor to a JAK inhibitor, as this specific arrangement allows for optimal binding to the enzyme's active site. Conversely, its enantiomer, the (3S,4S) form, does not exhibit the same inhibitory activity. This stark difference in biological function between enantiomers emphasizes the profound impact of stereoisomerism.

While direct studies on the biological activity of the individual stereoisomers of the parent this compound are not extensively documented in publicly available research, the principles derived from its derivatives strongly suggest that each stereoisomer would possess a unique biological profile.

Analytical Methodologies for Stereoisomer Characterization

The separation and identification of the different stereoisomers of this compound are crucial for both synthetic chemistry and potential therapeutic applications. Various analytical techniques are employed to determine enantiomeric purity and assess diastereomeric ratios.

Chiral Chromatography for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. For piperidine-based compounds, chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are often utilized to resolve enantiomeric pairs.

In some cases, pre-column derivatization with a chiral reagent is employed to convert the enantiomers into diastereomeric derivatives, which can then be separated on a standard achiral HPLC column. patsnap.com This method introduces a chromophore into the analyte, enhancing its detectability. nih.gov The resolution between the peaks of the different stereoisomers is a critical parameter in validating the analytical method. nih.gov

Table 1: Chiral Chromatography Considerations

| Parameter | Description | Relevance |

| Chiral Stationary Phase | A stationary phase in an HPLC column that is itself chiral. | Enables direct separation of enantiomers based on their differential interactions with the CSP. |

| Mobile Phase | The solvent system that carries the sample through the HPLC column. | Optimization of the mobile phase composition is crucial for achieving good separation (resolution). |

| Pre-column Derivatization | Chemical reaction of the analyte with a chiral derivatizing agent before HPLC analysis. | Creates diastereomeric pairs that can be separated on a non-chiral column and can improve detection. |

| Resolution | A measure of the degree of separation between two peaks in a chromatogram. | A higher resolution indicates a better separation of the stereoisomers. |

Spectroscopic Techniques for Diastereomeric Ratio Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between diastereomers. Diastereomers have different physical properties, which result in distinct NMR spectra. Proton (¹H) and Carbon-13 (¹³C) NMR can reveal differences in the chemical shifts and coupling constants of the nuclei in each diastereomer.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering valuable information about the relative stereochemistry of the molecule. By analyzing the coupling constants (e.g., ³JHH) and NOE correlations, chemists can elucidate the spatial relationships between the substituents on the piperidine ring and thus determine the diastereomeric ratio of a mixture.

Table 2: NMR Spectroscopy in Stereoisomer Characterization

| NMR Technique | Information Provided | Application in Stereoisomer Analysis |

| ¹H NMR | Chemical shifts and coupling constants of hydrogen atoms. | Distinguishes diastereomers based on differences in the electronic environment and spatial orientation of protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Provides information on the carbon skeleton and can differentiate between the carbon environments in diastereomers. |

| NOE Spectroscopy | Through-space interactions between protons that are close in proximity. | Helps to determine the relative stereochemistry (e.g., cis vs. trans) by identifying which protons are near each other in space. |

Synthetic Methodologies and Chemical Transformations

Classical Approaches to the Synthesis of N,N-dimethylpiperidin-3-amine

Traditional methods for the synthesis of the this compound core structure, the 3-aminopiperidine ring, have relied on fundamental organic reactions. These classical approaches often involve multi-step sequences and may lack stereocontrol, yielding racemic mixtures that necessitate subsequent resolution.

One of the most direct and common methods is the reductive amination of 3-piperidone or its N-protected derivatives. This reaction involves the condensation of the ketone with an amine, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. uasz.sn A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. uasz.sn To obtain this compound, a two-step process can be envisaged: initial formation of 3-aminopiperidine via reductive amination with ammonia, followed by N-methylation, or a direct reductive amination using dimethylamine.

Another classical route is the alkylation of 3-aminopiperidine . Once 3-aminopiperidine is obtained, the primary amino group can be dimethylated using alkylating agents like methyl iodide or dimethyl sulfate. This approach is straightforward but requires the prior synthesis of the 3-aminopiperidine core.

Furthermore, several named reactions that involve molecular rearrangements have been historically employed to create the 3-aminopiperidine skeleton from piperidine-3-carboxylic acid (nipecotic acid) derivatives. These include:

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. patsnap.com N-protected nipecotic acid amide can undergo a Hofmann rearrangement to yield the corresponding N-protected 3-aminopiperidine. googleapis.com

Curtius Rearrangement : In this rearrangement, an acyl azide (B81097) is converted into an isocyanate, which can then be hydrolyzed to an amine. google.com This method has been applied to N-protected nipecotic acid derivatives to produce 3-aminopiperidine. googleapis.comgoogle.comresearchgate.net The reaction typically proceeds with retention of configuration. google.com

Schmidt Reaction : This reaction allows for the conversion of carboxylic acids directly to amines using hydrazoic acid under acidic conditions. wikipedia.org It represents a more direct route from a carboxylic acid to an amine compared to the Hofmann and Curtius rearrangements.

Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which can then be converted to an amine. wikipedia.org

These classical methods, while foundational, often face challenges such as the use of hazardous reagents (e.g., sodium azide in the Curtius rearrangement), harsh reaction conditions, and a lack of stereoselectivity, which has prompted the development of more advanced synthetic strategies. rsc.org

Advanced and Stereoselective Synthesis of this compound Derivatives

The demand for enantiomerically pure this compound derivatives, particularly as building blocks for chiral drugs, has spurred the development of sophisticated and stereoselective synthetic methods. These advanced strategies aim to control the stereochemistry at the C3 and any other chiral centers within the piperidine (B6355638) ring.

Asymmetric catalysis offers a powerful approach to establish the chirality of the piperidine ring during its formation. A key strategy involves the asymmetric hydrogenation of substituted pyridine (B92270) precursors. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been described as an efficient entry to enantioenriched 3-aminopiperidine derivatives. researchgate.net Another approach involves the catalytic hydrogenation of pyridine derivatives using rhodium catalysts, which can be rendered asymmetric through the use of chiral ligands, although this can be costly. google.com A patent has disclosed a process for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride via asymmetric hydrogenation of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using a chiral rhodium catalyst with ferrocene (B1249389) ligands, although the initial enantiomeric excess was modest.

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. One notable biocatalytic approach is the use of transaminases . A patented method describes the synthesis of (R)-3-aminopiperidine by the transamination of a nitrogen-protected 3-piperidone using a transaminase in the presence of an amino donor like isopropylamine. google.com This method achieves high enantiomeric excess (ee > 99%) and is suitable for large-scale production. google.com

Another innovative biocatalytic method involves the use of enzyme cascades . A one-pot enzymatic cascade combining a galactose oxidase (GOase) and an imine reductase (IRED) has been developed to synthesize enantiopure Cbz-protected L-3-aminopiperidine from an amino alcohol derived from a bio-renewable amino acid. rsc.org This streamlined approach avoids the isolation of labile intermediates and proceeds under ambient conditions. rsc.org Reductive aminases, such as the one from Aspergillus oryzae, can also be used in one-pot systems with either an alcohol/alcohol oxidase or a carboxylic acid/carboxylic acid reductase to perform N-alkylation reactions, offering a mild alternative to traditional alkylating agents. acs.org

Building upon the classical reductive amination, advanced protocols have been developed to control both diastereoselectivity and enantioselectivity. For derivatives of this compound with multiple stereocenters, such as the intermediate for the drug Tofacitinib, controlling the relative and absolute stereochemistry is crucial.

The use of imine reductases (IREDs) has proven highly effective. Two enantiocomplementary IREDs have been identified for the synthesis of (3R,4R)- and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine with high isolated yields and excellent stereoselectivity. researchgate.net This biocatalytic reductive amination provides a green and efficient route to these key pharmaceutical intermediates. researchgate.net

Chemical methods for stereoselective reductive amination have also been explored. For example, a highly stereoselective reductive amination of 3-ketosteroids has been reported, demonstrating the potential for achieving high diastereoselectivity in the synthesis of complex aminosteroids. researchgate.net The synthesis of diastereomerically pure piperidine fragments has also been achieved through the stereoselective reduction of dihydropyrrole intermediates, followed by epimerization to access the other diastereomer. whiterose.ac.uk

When a stereoselective synthesis is not employed or does not provide sufficient enantiomeric purity, chiral resolution remains a vital technique for separating enantiomers. This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by crystallization.

A common resolving agent for 3-aminopiperidine and its derivatives is tartaric acid . For instance, R-3-aminopiperidine dihydrochloride (B599025) can be obtained with high chiral purity (ee > 99.5%) by resolving racemic 3-aminopiperidine using D-tartaric acid. google.com For the resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for Tofacitinib, L-di-p-toluoyltartaric acid (L-DTTA) is used as a chiral auxiliary to form a diastereomeric salt, allowing for the isolation of the desired (3R,4R)-enantiomer. The corresponding (3S,4S)-enantiomer can be obtained using D-DTTA. Other chiral acids, such as N-modified alanine (B10760859) derivatives, have also been investigated for the fractional crystallization of 3-aminopiperidine acid addition salts. google.com

Industrial-Scale Synthesis Research and Optimization

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, scalability, and waste reduction. Research in this area focuses on optimizing existing methods and developing new, robust processes suitable for large-scale production.

The industrial synthesis of the Tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has also been a subject of intense research. One patented process involves the catalytic hydrogenation of a pyridine precursor, 4-picoline-3-ylcarbamic acid methyl ester, under hydrogen pressure, followed by further chemical transformations. Another patent describes a process for preparing this intermediate or a salt thereof in high yield and high optical purity, highlighting the development of a stable acetate (B1210297) salt of the compound which is useful as an intermediate. A process for the preparation of this intermediate involves the reduction of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate, which is obtained via resolution of the corresponding racemic mixture with dibenzoyl-L-tartaric acid to form a stable isopropanol (B130326) solvate.

These industrial methods emphasize the importance of high yields, operational simplicity, and the use of readily available, inexpensive starting materials to ensure the economic viability of the final active pharmaceutical ingredient.

Process Development and Scale-Up Studies

The transition from laboratory-scale synthesis to industrial production of this compound derivatives requires robust and optimized processes. Several strategies have been developed to meet the demands of large-scale manufacturing, focusing on efficiency, cost-effectiveness, and product purity.

One of the primary challenges is the stereoselective synthesis of the desired (3R,4R) isomer. Early routes often relied on chiral resolution of a racemic mixture at a late stage in the synthesis, which can be inefficient and costly for large-scale production. mdpi.comresearchgate.netgoogle.com To address this, significant process development has focused on asymmetric synthesis and early-stage resolution.

A route that has proven amenable to kilogram-scale preparation involves the hydrogenation of a functionalized pyridine precursor. researchgate.net This approach was selected for its use of crystalline and high-purity intermediates, which simplifies purification on a large scale. researchgate.net The optimization of specific transformations, such as hydroboration and reductive amination, has been critical to improving throughput for production in 10-kg quantities. researchgate.net Industrial-scale protocols may also employ continuous flow reactors to enhance control and efficiency.

Another key aspect of process scale-up is the choice of salt form for the intermediate. The acetate salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been identified as having excellent storage stability, which is advantageous for industrial manufacturing campaigns. google.com

| Strategy | Key Features | Advantages for Scale-Up | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to form the piperidine scaffold. | Leads to crystalline intermediates, simplifying purification on a kilogram scale. | researchgate.net |

| Optimized Reductive Amination | Careful study and optimization of reaction conditions for the introduction of the methylamino group. | Improved throughput and efficiency for large-scale production. | researchgate.net |

| Chiral Resolution with L-DTTA | Separation of enantiomers from a racemic mixture using L-di-p-toluoyltartaric acid. | Increases chiral purity to over 99%, but can be a costly step. | researchgate.net |

| Stable Salt Formation | Use of the acetate salt for the final intermediate. | Excellent storage stability, beneficial for manufacturing logistics. | google.com |

Green Chemistry Principles in Synthesis Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. This includes the use of biocatalysis, enzymatic reactions, and processes that minimize waste and avoid hazardous reagents.

A significant advancement has been the development of enzymatic dynamic kinetic resolution combined with asymmetric reductive amination to produce enantiomerically pure cis-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.netresearchgate.net This biocatalytic approach utilizes engineered imine reductases (IREDs) to achieve high yields (up to 91%) and excellent stereoselectivity (>99:1 dr), providing a green alternative to traditional chemical methods that may rely on expensive and toxic heavy metal catalysts. researchgate.netresearchgate.net The practicability of this method was demonstrated by producing a key Tofacitinib intermediate at a high substrate loading of 110 g/L with high yield and stereoselectivity. researchgate.net

Other green chemistry considerations in industrial processes include the recycling of solvents, such as ethanol (B145695) and dichloromethane (B109758), which can be recovered in up to 85% of industrial processes, thereby reducing waste generation. These approaches stand in contrast to classical methods like the Dieckman condensation, offering significant environmental advantages. nih.gov

| Method | Description | Green Advantage | Reference |

|---|---|---|---|

| Enzymatic Reductive Amination | Uses engineered imine reductases (IREDs) for stereoselective synthesis. | High selectivity, mild reaction conditions, avoids heavy metals, biodegradable catalyst. | researchgate.netresearchgate.net |

| H2-Driven Biocatalysis | Integrates a hydrogenase for cofactor regeneration, improving atom efficiency. | Sets a benchmark for sustainable synthesis of related N-heterocycles. | nih.gov |

| Solvent Recovery | Recycling of solvents like ethanol and dichloromethane in industrial processes. | Reduces chemical waste and environmental impact. |

Functionalization of the this compound Scaffold

The this compound core structure is a versatile scaffold that allows for a variety of chemical modifications. Functionalization at the nitrogen atoms and on the piperidine ring itself is essential for building more complex molecules and tuning their properties for pharmaceutical applications.

N-Alkylation and Acylation Reactions

Reactions at the nitrogen atoms of the piperidine ring and the 3-amino group are common synthetic transformations.

N-Alkylation: The piperidine nitrogen is frequently protected or functionalized through N-alkylation. A widely used reaction is N-benzylation, where a benzyl (B1604629) group is introduced by reacting the piperidine with benzyl chloride. mdpi.comderpharmachemica.com This serves as a protecting group that can be removed in a later synthetic step.

N-Acylation: The amino group can undergo acylation to form amides. For example, reaction with acetyl chloride introduces an acetyl group. mdpi.com This strategy can be used to modify the reactivity of the amine or to build more complex structures.

Reductive Amination: The N-methyl group at the 3-position is typically introduced via reductive amination. mdpi.comresearchgate.net This involves reacting a ketone precursor with methylamine (B109427) to form an intermediate imine, which is then reduced using a reagent like sodium borohydride to yield the secondary amine. derpharmachemica.com

| Reaction Type | Reagent(s) | Purpose/Product | Reference |

|---|---|---|---|

| N-Benzylation | Benzyl chloride | Protection of the piperidine nitrogen, forming 1-benzyl-piperidine derivatives. | mdpi.comderpharmachemica.com |

| N-Acylation | Acetyl chloride | Formation of an amide at the 3-amino position. | mdpi.com |

| Reductive Amination | Methylamine, Sodium Borohydride | Introduction of the N-methyl group at the 3-position from a ketone precursor. | derpharmachemica.com |

Ring Modifications and Substituent Introductions

The construction of the substituted piperidine ring itself is a key part of the synthesis. These methods often start with simpler, more readily available precursors.

A common strategy involves the chemical modification of a pyridine ring. Starting materials such as 4-methylpicoline or 3-amino-4-methylpyridine (B17607) are frequently used. researchgate.net The aromatic pyridine ring is then reduced, typically through catalytic hydrogenation, to form the saturated piperidine ring system. researchgate.net

Introducing substituents at specific positions on the ring is achieved through various reactions. For instance, a hydroxyl group can be introduced at the 3-position of a tetrahydropyridine (B1245486) intermediate via a hydroboration-oxidation sequence. researchgate.net This hydroxyl group can then be converted into the target amine. An alternative pathway involves the epoxidation of the double bond in a tetrahydropyridine, followed by ring-opening of the resulting epoxide to introduce functionality. derpharmachemica.com Another patented approach describes the formation of the piperidine ring from nitro-tetrahydropyridine precursors. google.com

| Precursor Compound | Key Transformation | Resulting Structure | Reference |

|---|---|---|---|

| 4-Methylpicoline | N-Benzylation followed by catalytic hydrogenation. | 1-Benzyl-4-methylpiperidine | mdpi.comresearchgate.net |

| 3-Amino-4-methylpyridine | Reduction of the pyridine ring. | 4-Methylpiperidin-3-amine | researchgate.net |

| N-Benzyl Tetrahydropyridine | Hydroboration-oxidation or Epoxidation. | Introduction of a hydroxyl group at the 3-position. | researchgate.netderpharmachemica.com |

| Nitro-tetrahydropyridine | One-pot reduction process. | Substituted piperidin-3-amine. | google.com |

Applications in Medicinal Chemistry and Drug Discovery Research

N,N-dimethylpiperidin-3-amine as a Core Building Block for Pharmaceutical Compounds

The utility of this compound as a building block is most prominently illustrated by the synthesis of Tofacitinib, a Janus Kinase (JAK) inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis. smolecule.comgoogle.com Specifically, the chiral intermediate (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, an analogue of this compound, is a critical component in the synthesis of Tofacitinib. researchgate.netresearchgate.net The precise stereochemistry of this intermediate is crucial for ensuring the proper orientation and binding of the final drug to its enzyme target. The synthesis of Tofacitinib relies on the nucleophilic substitution reaction between this piperidine (B6355638) derivative and a pyrrolo[2,3-d]pyrimidine core. researchgate.net

Research on Janus Kinase (JAK) Inhibitors Derived from this compound Analogues

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways that regulate immune cell function and inflammatory responses. cresset-group.com Inhibitors of these kinases have emerged as an important class of drugs for autoimmune disorders. Analogues of this compound form the structural foundation for potent JAK inhibitors like Tofacitinib (formerly CP-690,550), which primarily inhibits JAK1 and JAK3. smolecule.comrndsystems.com

Preclinical research on Tofacitinib (CP-690,550) has demonstrated its efficacy as a potent immunosuppressive agent. In a mouse model of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis, Tofacitinib administration resulted in a dose-dependent reduction in joint inflammation. researchgate.netfda.gov Studies also showed that the drug effectively inhibits cytokine receptor signaling mediated by JAK1 and JAK3. researchgate.netnih.gov The preclinical data supported the use of CP-690,550 for producing sufficient immunosuppression to treat autoimmune diseases and prevent organ transplant rejection, paving the way for its clinical development. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the design of JAK inhibitors based on the piperidine scaffold. Research has shown that the (3R,4R) stereochemistry of the this compound moiety is essential for effective binding to the JAK enzyme. Modifications to this piperidine "headgroup" significantly impact the inhibitor's potency and selectivity.

For example, 3D-QSAR models indicate that while the piperidine ring is generally favorable, certain substitutions can introduce unfavorable steric bulk. cresset-group.com The selectivity of inhibitors for JAK1 over JAK2 has been attributed to single amino acid differences between the kinases, highlighting the need for precise structural design. cresset-group.com The development of Tofacitinib involved evaluating various analogues to achieve high potency for JAK3 and JAK1, with lower activity against JAK2 to minimize potential side effects related to hematopoiesis. rndsystems.com The table below presents data on the inhibitory activity of Tofacitinib against different JAK enzymes.

| Enzyme | IC50 (nM) |

|---|---|

| JAK1 | 112 |

| JAK2 | 20 |

| JAK3 | 1 |

Data Source: R&D Systems. rndsystems.com

Exploration of this compound in Other Therapeutic Areas

The structural versatility of the this compound scaffold extends its potential use beyond JAK inhibition into other areas of therapeutic research, including the development of other enzyme inhibitors and receptor ligands. smolecule.com

The piperidine scaffold is a common feature in a wide range of enzyme inhibitors. nih.gov For instance, piperidine derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease, and as inhibitors of fungal ergosterol (B1671047) biosynthesis. nih.govencyclopedia.pub Other research has explored piperidine-containing compounds as inhibitors of enzymes like tyrosinase and arginase. nih.govresearchgate.net The this compound structure, with its potential for stereospecific interactions and multiple points for chemical modification, serves as a valuable starting point for designing selective inhibitors against various enzymatic targets. smolecule.comscielo.br

Piperidine and its derivatives are integral to the development of ligands for a variety of receptors. nih.gov The steric and electronic properties of the this compound moiety can be fine-tuned to optimize binding affinity and selectivity for specific biological targets. cymitquimica.com Research has demonstrated the successful incorporation of piperidine scaffolds into ligands for sigma-1 (σ1) and histamine (B1213489) H3 receptors, which are targets for neuropathic pain and other neurological disorders. d-nb.infonih.govacs.org The protonated amine in the piperidine ring is often crucial for forming key interactions, such as salt bridges, within the receptor's binding pocket. acs.org This makes the this compound framework an attractive core for developing novel receptor modulators. acs.org

Investigations into Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of this compound derivatives has largely focused on their role as precursors to Janus kinase (JAK) inhibitors. google.com These enzymes are critical components of signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses. researchgate.net

A key example is the use of the chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, in the synthesis of Tofacitinib. acs.orgnih.gov Tofacitinib is a well-established JAK inhibitor used in the treatment of autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. The specific stereochemistry of the piperidine derivative is crucial for its efficacy, as the (3R,4R) configuration ensures the correct spatial orientation to bind effectively within the active site of JAK enzymes.

The mechanism of action hinges on the inhibition of specific JAK isoforms, primarily JAK1 and JAK3. researchgate.net By blocking these kinases, the derivatives interrupt the signaling cascade of pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs). researchgate.netfrontiersin.org This disruption prevents the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are transcription factors that regulate the expression of genes involved in inflammation and immune cell function. frontiersin.org The inhibition of these pathways ultimately leads to a reduction in inflammation. rsc.org

Multitarget Drug Design Strategies Incorporating this compound Scaffolds

The piperidine ring system, a core component of this compound, is a versatile scaffold for developing multi-target-directed ligands (MTDLs). researchgate.netnih.gov This strategy aims to design single molecules that can interact with multiple biological targets involved in a complex disease, such as Alzheimer's disease (AD). frontiersin.org The approach often involves creating hybrid molecules by linking the piperidine moiety, found in established drugs like Donepezil, with other pharmacophores to address the multifaceted nature of such pathologies. researchgate.netfrontiersin.orgmdpi.com

Research has focused on creating hybrids that simultaneously inhibit cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), both of which are key targets in AD therapy. researchgate.netdovepress.com For instance, donepezil-pyridyl hybrids incorporating an N-benzylpiperidine motif have been developed and evaluated for their ability to inhibit both ChE and MAO enzymes. dovepress.comcsic.es Similarly, other MTDLs combine the piperidine scaffold with groups like propargylamine (B41283) or indolyl moieties to achieve dual inhibition and potential neuroprotective effects. frontiersin.orgfrontiersin.org

The design of these MTDLs leverages the structural features of the piperidine ring to provide a foundation for attaching various functional groups that target different aspects of a disease. researchgate.net This can include fragments for metal chelation, antioxidant activity, and inhibition of β-amyloid aggregation, in addition to enzyme inhibition. frontiersin.org

Table 1: Examples of Multi-Target Drug Design Strategies with Piperidine Scaffolds

| Hybrid Compound Class | Targeted Enzymes/Pathways | Therapeutic Goal | Research Finding |

| Donepezil-Pyridyl Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase A/B (MAO-A/B) | Alzheimer's Disease | Certain hybrids demonstrated potent and selective inhibition of hAChE and moderate, selective inhibition of hMAO A. dovepress.com |

| Donepezil-Indolyl Hybrids | AChE, BuChE, MAO-A/B | Alzheimer's Disease | Identified compounds with potent MAO-A inhibition and moderate inhibition of AChE, BuChE, and MAO-B. frontiersin.org |

| Piperine-based MTDLs | Cholinesterases (ChEs), BACE1, Aβ Aggregation | Alzheimer's Disease | Derivatives of the natural piperidine alkaloid piperine (B192125) showed significant inhibitory activity against multiple AD-related targets. researchgate.net |

| Nipecotic Acid-Flavone Hybrids | Multiple targets including neuroinflammation and beta-amyloid aggregation | Alzheimer's Disease | Scaffolds combining piperidine-3-carboxylic acid (nipecotic acid) and flavones were developed as potential multi-target neuroprotective agents. pnrjournal.com |

Prodrug Design and Delivery System Research

To overcome pharmacokinetic challenges such as poor metabolic stability or limited bioavailability, this compound derivatives have been investigated within the framework of prodrug design. nih.gov A prodrug is an inactive or less active molecule that is chemically modified and converted into the active parent drug in vivo. nih.govmdpi.com This approach can improve a drug's physicochemical and pharmacokinetic properties. nih.gov

One proposed strategy for derivatives of this compound involves masking the amine functional group to enhance metabolic stability and achieve sustained release. Research suggests that converting the amine into a carbamate (B1207046) or a phosphonate (B1237965) can protect it from premature metabolism, such as CYP450-mediated oxidation, and allow for controlled release of the active compound. google.com Phosphate ester prodrugs, in particular, are a well-established method to dramatically increase aqueous solubility and improve suitability for intravenous administration. google.com

Biological Activity and Molecular Mechanisms

In Vitro Studies of Biological Interactions of N,N-dimethylpiperidin-3-amine Derivatives

In vitro studies have been fundamental in characterizing the interactions of this compound derivatives with biological targets, providing quantitative measures of binding affinity and enzyme inhibition, and clarifying their effects in cellular models.

Protein binding assays have demonstrated that derivatives incorporating the this compound scaffold can bind with high affinity to various protein targets. A notable example involves analogues of JDTic, a known kappa-opioid receptor (KOR) antagonist, where the piperidine (B6355638) moiety is crucial for receptor interaction. nih.govacs.org Studies replacing the hydroxyl group on the 4-(3-hydroxyphenyl) ring of JDTic with other functional groups resulted in compounds with potent KOR antagonism. nih.govacs.org For instance, replacing the hydroxyl group with hydrogen, fluorine, or chlorine yielded potent and selective KOR antagonists. acs.org

Another class of derivatives, based on a benzofuran (B130515) structure, was found to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. researchgate.net This interaction is a key mechanism for the observed anticancer activity of these compounds. researchgate.net

The most prominent role of this compound derivatives is as intermediates in the synthesis of Janus kinase (JAK) inhibitors. nih.gov Specifically, the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine stereoisomer is a critical building block for Tofacitinib, an inhibitor of JAK1, JAK2, and JAK3. acs.orgmdpi.com JAKs are intracellular tyrosine kinases that play a vital role in cytokine signaling pathways essential for immune and inflammatory responses. nih.govacs.org Tofacitinib inhibits the JAK-STAT pathway, which is crucial for the signal transduction of numerous cytokines involved in autoimmune diseases. nih.govmdpi.com The stereochemistry of the piperidine derivative is essential for its potent JAK inhibitory activity.

Derivatives have also been developed as inhibitors for other enzymes. Certain amphetamine derivatives featuring a piperidine moiety showed potent inhibitory effects on serotonin (B10506) (SERT) and noradrenaline (NET) transporters. mdpi.com Additionally, some N,N-dimethylpyrrolidin-3-amine derivatives, a structurally related class, demonstrated potent inhibitory activity against monoamine oxidase B (MAO-B). nih.gov In another study, naringenin-O-alkylamine derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), with kinetic studies revealing a mixed-type inhibition mechanism. nih.gov

| Derivative Class | Target Enzyme/Transporter | Inhibition Data (IC₅₀ / Kₑ) | Reference |

| Tofacitinib Precursor | Janus Kinase (JAK) | Tofacitinib (JAK3 IC₅₀ = 1-2 nM) | nih.gov |

| Amphetamine Derivatives | SERT | Compound 11b (IC₅₀ = 1.9 nM) | mdpi.com |

| NET | Compound 11b (IC₅₀ = 6.8 nM) | mdpi.com | |

| Naringenin Derivatives | Acetylcholinesterase (AChE) | Compound 7k (IC₅₀ = 0.031 μM) | nih.gov |

| Benzofuran Derivatives | mTORC1 | Compound 9 (IC₅₀ = 0.46 μM) | mdpi.com |

Cell-based assays have confirmed the ability of this compound derivatives to modulate specific signaling pathways. Derivatives designed as mammalian target of rapamycin (B549165) complex 1 (mTORC1) inhibitors showed significant cytotoxic activity in head and neck cancer cell lines (SQ20B). mdpi.com The activation of the AKT/mTOR pathway is a hallmark of many cancers, making its inhibition a valuable therapeutic strategy. mdpi.com

In other studies, benzofuran derivatives were shown to inhibit the hypoxia-inducible factor (HIF-1) pathway in HCT116 cancer cell lines, a pathway involved in the carcinogenesis of p53-independent cancers. mdpi.com Furthermore, certain piperidine derivatives have been shown to induce apoptosis and inhibit the epithelial-mesenchymal transition (EMT) in prostate cancer (PC3) cells, demonstrating their potential to interfere with cancer progression at the cellular level. researchgate.net

Elucidation of Molecular Mechanisms of Action

Research into the molecular mechanisms of this compound derivatives has focused on identifying their direct binding partners and characterizing the subsequent effects on intracellular signaling cascades.

Derivatives of N,N-dimethylpiperidine have been shown to interact with several G-protein coupled receptors (GPCRs) and other receptor types. Analogues of the KOR antagonist JDTic, which contain a 3,4-dimethylpiperidine (B1368319) core, have been extensively studied. nih.govacs.org These studies highlight the high selectivity of these compounds for the kappa-opioid receptor over mu- and delta-opioid receptors. acs.org For example, compound 4, an analogue of JDTic, displayed a Kₑ value of 0.024 nM at the κ-receptor, with 370-fold selectivity over the µ-receptor and 18,400-fold selectivity over the δ-receptor. acs.org

Other derivatives have been investigated for their effects on neurotransmitter receptors. Structural analogs have been noted to modulate N-methyl-D-aspartate (NMDA) receptors. Additionally, derivatives have been designed as antagonists for the 5-HT₆ serotonin receptor, a target for cognitive enhancement in Alzheimer's disease. nih.gov

| Derivative | Target Receptor | Binding Affinity (Kₑ / Kᵢ) | Selectivity | Reference |

| JDTic Analogue (Cmpd 4) | κ-Opioid Receptor | Kₑ = 0.024 nM | 370-fold vs µ; 18,400-fold vs δ | acs.org |

| µ-Opioid Receptor | Kₑ = 8.9 nM | - | acs.org | |

| δ-Opioid Receptor | Kₑ = 442 nM | - | acs.org | |

| JDTic Analogue (Cmpd 5) | κ-Opioid Receptor | Kₑ = 0.01 nM | >11,000-fold vs µ; >100,000-fold vs δ | acs.org |

| PZ-1922 | 5-HT₆ Receptor | Kᵢ = 1.8 nM | High vs 5-HT₃R and other receptors | nih.gov |

The primary mechanism of action for many biologically active this compound derivatives is the modulation of intracellular signaling cascades. As precursors to JAK inhibitors like Tofacitinib, they are integral to drugs that block the JAK-STAT pathway. nih.govmdpi.com This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are critical for hematopoiesis and immune function. nih.gov Inhibition of this pathway leads to a reduction in the inflammatory response, which is the therapeutic basis for treating autoimmune diseases like rheumatoid arthritis. acs.orgmdpi.com

Derivatives have also been implicated in the modulation of the PI3K (phosphoinositide 3-kinase) signaling pathway. google.com The PI3K pathway is a crucial intracellular signaling pathway involved in cell growth, proliferation, and survival, and its dysregulation is common in cancer. acs.orggoogle.com

Cellular Effects in Preclinical Models

While direct and extensive research on the cellular effects of this compound is not widely available in the public domain, the broader class of piperidine derivatives has been the subject of numerous preclinical studies. These investigations reveal significant antiproliferative and apoptotic effects across various cancer cell lines, offering insights into the potential biological activities of substituted piperidines.

Research into the anticancer potential of piperidine and its derivatives has identified their capacity to halt the cell cycle and trigger apoptosis in cancerous cells. nwmedj.org The piperidine scaffold is considered a valuable structure in medicinal chemistry due to its ability to be modified with different functional groups, which can lead to the development of potent anticancer agents. nwmedj.orgresearchgate.net

One of the most studied piperidine-containing natural products is piperine (B192125), an alkaloid found in black pepper. Piperine has demonstrated a wide range of chemopreventive activities by influencing multiple molecular pathways. frontiersin.orgnih.gov It has been shown to inhibit the proliferation and survival of various cancer cells by activating apoptotic signaling and halting the cell cycle. nih.gov The mechanisms of action for piperine and other piperidine derivatives often involve the modulation of key cellular processes such as redox homeostasis, angiogenesis, and the activity of drug-metabolizing enzymes. frontiersin.orgnih.gov

Antiproliferative and Apoptotic Mechanisms of Related Piperidine Compounds

Studies have elucidated several molecular mechanisms through which piperidine derivatives exert their anticancer effects. These compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov A common mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, which leads to the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspases. nih.gov

For instance, piperine has been observed to induce apoptosis in human leukemic HL-60 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial-mediated apoptotic pathway. nih.gov Furthermore, in breast cancer cells, piperine can induce the release of mitochondrial cytochrome c, which in turn activates the apoptosome and inhibits inhibitor of apoptosis proteins (IAPs) through the activation of Smac/DIABLO. nih.gov

The antiproliferative effects of piperidine derivatives are also linked to their ability to cause cell cycle arrest. frontiersin.orgnih.gov In triple-negative breast cancer cells, piperine has been found to inhibit cell proliferation by affecting proteins associated with different phases of the cell cycle, such as cyclin D3, E2F-1, and CDK4 for the G1 phase, and cyclin B, Cdc25C, and CDK1 for the G2 phase. nih.gov Similarly, in other cancer cell lines, piperidine has been shown to restrict the cell cycle at the G0/G1 phase. mdpi.com

The following tables summarize the observed cellular effects of various piperidine derivatives in preclinical cancer models.

Table 1: Antiproliferative Activity of Selected Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value (µM) | Citation |

| Piperidine | A549 (Lung) | Cytotoxic effect | 32.43 | researchgate.net |

| Benzoxazole-appended piperidine (Compound 4d) | MCF-7 (Breast) | Antiproliferative activity | 7.31 ± 0.43 | nih.gov |

| Benzoxazole-appended piperidine (Compound 7h) | MDA-MB-231 (Breast) | Antiproliferative activity | 1.66 ± 0.08 | nih.gov |

| Dichloroacetate piperidine derivative (Compound f1) | HT-29 (Colon) | Cytotoxic activity | 7.79 | niscpr.res.in |

| 5-Aryl-1,3,4-thiadiazole with benzyl (B1604629) piperidine (Compound 4i) | MCF-7 (Breast) | Antitumor activity | 2.32 µg/mL | mdpi.com |

Table 2: Molecular Mechanisms of Apoptosis Induced by Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | Key Molecular Events | Citation |

| Piperine | HL-60 (Leukemia) | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| Piperine | Cervical Cancer | Caspase-3, -8, and -9 activation, PARP activity, cytochrome c release | nih.gov |

| Piperine | Breast Cancer | Release of mitochondrial cytochrome c, inhibition of IAPs via Smac/DIABLO activation | nih.gov |

| Piperidine | Prostate Cancer | Increased levels of pro-apoptotic Bax, decreased expression of Bcl-2 and XIAP | mdpi.com |

| Piperine | Glioblastoma (GBM) | Increased caspase-3, -8, and -9 expression, G1/S cell-cycle arrest, increased phosphorylation of JNK/p38 MAPK | mdpi.com |

These findings from preclinical studies on a variety of piperidine derivatives underscore the potential of this chemical class as a source for the development of novel anticancer agents. The observed antiproliferative and apoptotic effects are mediated through diverse and complex molecular mechanisms that are the subject of ongoing research.

Pharmacological Research Methodologies

Pharmacokinetic Profiling in Preclinical Animal Models

Pharmacokinetic (PK) studies are essential to characterize the journey of a compound through a biological system. These studies are typically conducted in various animal models, such as rats and mice, to gather data on the compound's ADME profile. mdpi.com For N,N-dimethylpiperidin-3-amine, this would involve the administration of the compound, followed by the collection of biological samples at various time points to measure its concentration.

Absorption and Distribution Studies

Absorption studies would determine the rate and extent to which this compound enters the bloodstream from the site of administration. For oral administration, this would involve assessing its passage through the gastrointestinal tract. In silico analyses of similar compounds suggest that piperidine (B6355638) moieties can be associated with good intestinal absorption. nih.gov

Distribution studies would map out the dissemination of the compound from the bloodstream into various tissues and organs. This is often assessed by measuring compound concentrations in tissues such as the liver, kidneys, heart, and brain at different time intervals after administration. The ability of a compound to penetrate the blood-brain barrier is a critical factor for potential neurological applications. nih.gov

Illustrative Data Table: Tissue Distribution of a Representative Piperidine Compound in Rats

| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 4h |

|---|---|---|

| Plasma | 150 | 45 |

| Liver | 850 | 250 |

| Kidney | 1200 | 350 |

| Heart | 200 | 60 |

| Brain | 90 | 25 |

This table is for illustrative purposes and does not represent actual data for this compound.

Metabolism and Biotransformation Pathways

Investigating the metabolism of this compound would involve identifying the chemical modifications it undergoes in the body, primarily in the liver. These biotransformation pathways are often mediated by enzymes such as the cytochrome P450 (CYP) family. mdpi.com Common metabolic reactions for similar amine-containing compounds include N-dealkylation, oxidation, and hydroxylation. researchgate.net Identifying the resulting metabolites is crucial, as they can have their own pharmacological activity or toxicity. In vitro studies using liver microsomes from different species, including humans, can provide insight into potential metabolic pathways and inter-species differences. researchgate.net

Excretion Mechanisms and Routes

Excretion studies aim to determine how this compound and its metabolites are eliminated from the body. The primary routes of excretion are typically through the kidneys into urine and through the liver into feces via bile. By analyzing the content of urine and feces collected over a period of time after compound administration, the rate and proportion of excretion through each route can be quantified. For some piperidine-containing compounds, both renal and fecal excretion are significant pathways. researchgate.net

Bioavailability Assessment in Research Settings

Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is determined by comparing the plasma concentration-time curves after intravenous (IV) and extravascular (e.g., oral) administration. A high oral bioavailability is often a desirable characteristic for a drug candidate. Computational predictions for some analogues of this compound have suggested the potential for good bioavailability. nih.gov

Illustrative Data Table: Pharmacokinetic Parameters of a Representative Piperidine Compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 180 | 120 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 350 | 1050 |

| Bioavailability (%) | - | 30 |

This table is for illustrative purposes and does not represent actual data for this compound.

Determination of Clearance Rates

Clearance is a measure of the rate at which a drug is eliminated from the body, expressed as the volume of plasma cleared of the drug per unit of time. It is a critical parameter for determining dosing regimens in later stages of drug development. Clearance is calculated from the dose administered and the area under the plasma concentration-time curve (AUC). researchgate.net Studies in preclinical species would provide the initial estimates of the clearance of this compound. researchgate.net

Pharmacodynamic Evaluation in Research Models

Pharmacodynamic (PD) studies focus on the biochemical and physiological effects of a compound on the body. For this compound, this would involve identifying its molecular targets and characterizing its biological response. The structural similarity of this compound to moieties present in compounds with known biological activities, such as kinase inhibitors, suggests potential targets for investigation. chemicalbook.com

The evaluation would typically begin with in vitro assays to determine the compound's binding affinity and functional activity at various receptors, enzymes, or ion channels. For instance, based on the activities of structurally related molecules, one might investigate its effects on Janus kinases (JAKs) or other signaling proteins. chemicalbook.com

Following in vitro characterization, in vivo studies in animal models of disease would be conducted to assess the therapeutic potential of this compound. The choice of animal model would be guided by the in vitro findings. For example, if the compound shows anti-inflammatory properties in vitro, it would be tested in animal models of inflammatory conditions. The outcomes measured in these models could include changes in biomarkers, physiological functions, or behavioral responses.

Illustrative Data Table: In Vitro Activity of a Representative Piperidine Compound

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

|---|---|---|

| Receptor X | 50 | 120 |

| Enzyme Y | 25 | 80 |

| Ion Channel Z | >1000 | >1000 |

This table is for illustrative purposes and does not represent actual data for this compound.

Toxicological Research in Early Drug Development (e.g., acute and subchronic studies for intermediates)

In the early phases of drug development, the toxicological assessment of chemical intermediates is a critical step to ensure the safety of personnel involved in the manufacturing process and to understand the potential risks associated with any residual intermediate in the final active pharmaceutical ingredient (API). For a compound such as this compound, which serves as a building block or intermediate in the synthesis of more complex molecules, toxicological research is typically focused on identifying immediate (acute) and short-term (subchronic) hazards.

However, comprehensive and publicly available toxicological studies, such as formal acute and subchronic toxicity reports, for this compound are limited. Much of the available safety information is derived from Safety Data Sheets (SDS), which provide hazard classifications based on generalized data and computational models rather than substance-specific, in-depth research findings. These documents indicate that the toxicological properties of this specific chemical have not been fully investigated.

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, high-dose exposure. These studies are fundamental in identifying the intrinsic toxicity of a compound and are used to classify it for handling and transport regulations. For a chemical intermediate, this data helps in establishing appropriate personal protective equipment (PPE) requirements and containment strategies during synthesis.

Subchronic toxicity studies involve the repeated administration of a substance over a period of weeks or months. These investigations provide insight into the potential for target organ toxicity and help to identify a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting acceptable daily exposure limits for any potential impurities in the final drug product.

While specific LD50 (median lethal dose) values from dedicated studies on this compound are not found in the public domain, the available hazard information points towards potential risks upon exposure. The compound is generally classified as an irritant and potentially harmful. aksci.com

The table below summarizes the known toxicological hazards for this compound and its dihydrochloride (B599025) salt, as compiled from safety data sheets.

| Hazard Type | Description of Finding | Reference |

|---|---|---|

| Acute Effects | The substance is considered an irritant. It may be harmful if ingested or inhaled. | |

| Mucous Membrane Irritation | Material is irritating to mucous membranes and the upper respiratory tract. | |

| Skin Contact | May cause skin irritation, characterized by itching, scaling, or reddening. | aksci.com |

| Eye Contact | May cause serious eye irritation, characterized by redness, watering, and itching. | aksci.com |

| Overall Assessment | The toxicological properties of the product have not been fully investigated or determined. It should be handled with caution as a research and development chemical. |

Computational Chemistry and Chemoinformatics

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for structure-based drug design.

In the context of N,N-dimethylpiperidin-3-amine derivatives, molecular docking has been employed to investigate their potential as therapeutic agents. For instance, a derivative, 1-(7-Chloroquinolin-4-yl)-N,N-dimethylpiperidin-3-amine, was identified as a potential analogue of Chloroquine (CQ) and Hydroxychloroquine (HCQ) for targeting the spike glycoprotein (B1211001) of SARS-CoV-2. semanticscholar.orgnih.gov In a computational study, this compound was docked into the active site of the SARS-CoV-2 spike protein (PDB ID: 6LU7). semanticscholar.orgnih.gov The docking simulations were performed using software such as AutoDockTools to predict the binding affinity and interaction patterns. semanticscholar.org Such studies help in identifying key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the molecule's biological activity and a foundation for designing more potent inhibitors. nih.gov

General molecular docking approaches for piperidine-based compounds often involve preparing the protein structure by removing water molecules and adding polar hydrogens, while the ligand's structure is optimized for geometry. semanticscholar.org The binding site is typically defined by a grid box encompassing the active site residues. The results are then analyzed based on the predicted binding energy (often in kcal/mol) and the specific interactions observed. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. researchgate.net These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential.

For piperidine (B6355638) derivatives, DFT calculations are commonly used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. tandfonline.com

Analyze Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. tandfonline.com For this compound, the nitrogen atoms of the piperidine ring and the dimethylamino group represent key nucleophilic sites due to the presence of lone pairs of electrons, a feature that DFT can model accurately. tandfonline.com

Predict Vibrational Spectra: Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure.

A typical DFT study on a piperidine derivative might employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netphyschemres.org These studies are foundational for understanding reaction mechanisms and designing molecules with desired electronic properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are chemoinformatic methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) using statistical models. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of compounds and then using regression analysis to find a mathematical relationship between these descriptors and the observed activity or property.

For piperidine derivatives, QSAR models can be developed to predict various biological endpoints. For instance, the toxicological properties of a related compound, (3R,4r)-1-benzyl-n,4-dimethyl piperidin-3-amine, were determined using QSAR modeling as part of its safety data sheet analysis. capotchem.cn QSAR models can predict outcomes like carcinogenicity, mutagenicity, and skin sensitization without the need for extensive experimental testing. capotchem.cn

The general workflow for a QSAR/QSPR study involves:

Data Set Collection: Assembling a group of molecules with known experimental data (e.g., IC50 values for enzyme inhibition, toxicity levels).

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the data set.

Model Building: Using statistical methods to create a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

These models are valuable in drug design for screening large virtual libraries of compounds to prioritize those with the highest predicted activity and most favorable properties for synthesis and further testing. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of drug discovery, as poor pharmacokinetics is a major cause of late-stage drug candidate failure. researchgate.net In silico tools provide rapid and cost-effective ways to estimate these properties early in the design process.

A computational study on 1-(7-Chloroquinolin-4-yl)-N,N-dimethylpiperidin-3-amine, an analogue of chloroquine, utilized the admetSAR server to predict its ADME profile. nih.gov Key predicted parameters for this derivative and their implications are summarized in the table below. nih.gov

| Property | Predicted Result | Implication |

| Blood-Brain Barrier (BBB) Penetration | Positive | The compound is predicted to cross the blood-brain barrier. |

| Human Intestinal Absorption (HIA) | Positive | The compound is predicted to be well-absorbed from the human intestine. |

| P-glycoprotein Inhibitor | Inhibitor | The compound may interfere with the efflux of other drugs transported by P-glycoprotein. |

| CYP450 2D6 Inhibitor | Inhibitor | The compound is predicted to inhibit the CYP2D6 enzyme, a key enzyme in drug metabolism. |

| Carcinogenicity | Non-carcinogen | The compound is predicted to be non-carcinogenic. |

This table is based on data from a study on a derivative of this compound and illustrates the type of information generated by in silico ADME tools. nih.gov

Tools like SwissADME and pkCSM are also widely used to predict a range of properties, including lipophilicity (LogP), water solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.govtandfonline.com For example, a study on another piperidine derivative evaluated its molecular weight, number of hydrogen bond donors/acceptors, and LogP value to assess its drug-likeness. tandfonline.com These predictions are vital for optimizing the pharmacokinetic profile of lead compounds.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-dimethylpiperidin-3-amine. Both ¹H and ¹³C NMR provide critical data for assigning the chemical structure and determining the preferred conformation of the piperidine (B6355638) ring.

Studies on related 3-aminopiperidine derivatives suggest that the piperidine ring predominantly adopts a chair conformation. nih.gov In this conformation, the bulky N,N-dimethylamino substituent at the C3 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. This conformational preference is a key aspect of its structure. The coupling patterns observed in the ¹H NMR spectrum, specifically the coupling constants between the axial and equatorial protons, can confirm this chair conformation. nih.gov

While a dedicated spectrum for the isolated compound is not widely published, NMR data from a larger molecule incorporating the this compound moiety provides insight into the expected chemical shifts. In one such example, the protons of the N,N-dimethyl group appear as a distinct singlet, while the piperidine ring protons present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling.

Table 1: Representative ¹H NMR Chemical Shifts for an this compound Moiety in a Larger Molecule (Solvent: CD₃OD) This data is derived from a complex sulfonamide derivative and serves as an illustrative example.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Inferred Assignment |

| N(CH₃)₂ | ~2.40 | Singlet (s) | 6H of the two methyl groups on the amine |

| Piperidine Ring | ~1.80 - 3.80 | Multiplets (m) | Protons on the C2, C3, C4, C5, and C6 positions |

| Data interpreted from a disclosed synthesis example. google.com |

The ¹³C NMR spectrum would further confirm the structure, showing distinct signals for the two methyl carbons of the dimethylamino group and the five carbons of the piperidine ring. The chemical shifts would be indicative of a saturated heterocyclic system.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to identify any impurities. The nominal molecular weight of the free base is 128.22 g/mol . In electrospray ionization (ESI) mode, the compound is expected to be readily observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 129.23.

The fragmentation pattern in MS provides structural information. For cyclic amines like this compound, a characteristic fragmentation pathway is the α-cleavage adjacent to the ring nitrogen atom. This process involves the loss of a radical, leading to the formation of a stable iminium ion. Another common fragmentation involves the cleavage of the C-N bond connecting the dimethylamino group to the piperidine ring, or fragmentation within the ring itself.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment | Description |

| 129 | [C₇H₁₇N₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 114 | [C₆H₁₂N₂]⁺ | Loss of a methyl group (•CH₃) from the [M+H]⁺ ion |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the dimethylamino group, yielding a piperidinyl fragment |

| 71 | [C₄H₉N]⁺ | Ring fragmentation leading to a stable iminium ion |

| 44 | [C₂H₆N]⁺ | Dimethylaminyl fragment |

This fragmentation profile allows for unambiguous identification and can be used in impurity analysis during process development and quality control.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

As of now, a public crystal structure for the parent compound this compound has not been reported in crystallographic databases. X-ray crystallography would be the definitive method to determine its solid-state three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions.

For a chiral version of the molecule, such as (R)- or (S)-N,N-dimethylpiperidin-3-amine, single-crystal X-ray diffraction would be essential for determining the absolute stereochemistry. In the absence of experimental crystallographic data, computational modeling and conformational analysis based on NMR data for related compounds provide the most reliable structural insights. nih.govrsc.org These studies consistently predict a stable chair conformation for the piperidine ring, with the dimethylamino substituent occupying an equatorial position to minimize 1,3-diaxial interactions. This arrangement represents the lowest energy state of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.